molecular formula C5H6N2O3 B12370915 2,4-Dioxo-1,3-diazinane-5-carbaldehyde

2,4-Dioxo-1,3-diazinane-5-carbaldehyde

Cat. No.: B12370915
M. Wt: 142.11 g/mol
InChI Key: HKWMHATYYGETFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1,3-diazinane-5-carbaldehyde is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and three carbonyl groups. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,3-diazinane-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,3-diazinane-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1,3-diazinane-5-carbaldehyde is unique due to its specific arrangement of carbonyl groups and nitrogen atoms, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2,4-dioxo-1,3-diazinane-5-carbaldehyde

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h2-3H,1H2,(H2,6,7,9,10)

InChI Key

HKWMHATYYGETFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.